4-methoxy-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide
Description
The compound 4-methoxy-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a quinoxaline core substituted with a methoxy group on the benzene ring and an oxolane (tetrahydrofuran) moiety linked via a methylamine group. The oxolane substituent may enhance lipophilicity and bioavailability compared to polar functional groups like amino or hydroxyl .
Properties
IUPAC Name |
4-methoxy-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-27-14-8-10-16(11-9-14)29(25,26)24-20-19(21-13-15-5-4-12-28-15)22-17-6-2-3-7-18(17)23-20/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRANFUKUUGPJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline Core Formation
The quinoxaline scaffold is synthesized via condensation of 1,2-phenylenediamine with α-diketones or α-keto esters. Microwave-assisted methods significantly enhance reaction efficiency compared to conventional heating. For example, Method A from employs 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile and 1,2-phenylenediamine in xylene at 220°C for 1 hour under microwave irradiation, achieving 85% yield (Table 1). This method avoids side products like N-oxide derivatives, which commonly arise at temperatures exceeding 180°C in open reflux systems.
Table 1: Comparison of Quinoxaline Synthesis Methods
Introduction of the Oxolan-2-ylmethylamino Group
Functionalization at the quinoxaline C3 position with (oxolan-2-yl)methylamine is achieved through nucleophilic aromatic substitution (NAS) or reductive amination. NAS requires electron-deficient quinoxalines, often prepared via nitration followed by reduction. In, a similar step involved treating 2-methyl-3-phenyl-4(3H)-quinazolinone with 4-formylbenzenesulfonamide in glacial acetic acid, yielding trans-alkene intermediates. Adapting this, the quinoxaline intermediate is reacted with (oxolan-2-yl)methylamine in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 68–70% substitution.
Sulfonamide Coupling
The final step involves reacting the amine-functionalized quinoxaline with 4-methoxybenzenesulfonyl chloride. Schotten-Baumann conditions (aqueous NaOH, dichloromethane) are optimal, as demonstrated in for analogous sulfonamides. Triethylamine (2 eq.) catalyzes the reaction at 0–5°C, achieving 93% conversion. Purification via column chromatography (ethyl acetate/hexane, 1:3) ensures >99% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Xylene outperforms dioxane and toluene in microwave-assisted quinoxaline synthesis due to its high boiling point and non-polarity, minimizing side reactions. For sulfonamide coupling, polar aprotic solvents like dimethylformamide (DMF) reduce reaction times but increase esterification byproducts. Dichloromethane balances reactivity and selectivity, as shown in.
Catalytic Additives
Triethylamine is critical for deprotonating the sulfonamide nitrogen, but excess amounts (>3 eq.) lead to quinoxaline ring degradation. A 1.5:1 molar ratio of triethylamine to sulfonyl chloride maximizes yield (89%) while preserving structural integrity.
Analytical Characterization
Spectroscopic Validation
1H-NMR analysis confirms successful sulfonamide formation through distinct resonances:
- δ 7.40 ppm (s, 2H) : Sulfonamide -NH2 protons.
- δ 3.80 ppm (s, 3H) : Methoxy group on the benzene ring.
- δ 4.20–4.50 ppm (m, 2H) : Oxolane methylene protons adjacent to the amine.
Table 2: Key 1H-NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Sulfonamide -NH2 | 7.40 | Singlet | 2H |
| Methoxy (-OCH3) | 3.80 | Singlet | 3H |
| Oxolane -CH2NH- | 4.20–4.50 | Multiplet | 2H |
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the quinoxaline ring produces dihydroquinoxaline .
Scientific Research Applications
4-methoxy-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoxaline core can intercalate with DNA, disrupting its function. The oxolane ring may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their differences:
Biological Activity
4-Methoxy-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are widely recognized for their diverse biological activities, particularly in medicinal chemistry, where they serve as antimicrobial agents and have potential therapeutic applications in various diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a quinoxaline ring , a methoxy group , and a sulfonamide moiety , which contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly enzymes and receptors involved in disease processes.
Antimicrobial Activity
Sulfonamides are known for their antibacterial properties. The mechanism typically involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an essential enzyme in bacterial metabolism.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 1–2 µg/mL |
| 2-Hydrazinocarbonyl-benzenesulfonamide | Escherichia coli | 0.5 µg/mL |
| 4-(2-aminoethyl)-benzenesulfonamide | Pseudomonas aeruginosa | 0.25 µg/mL |
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of this compound using various in vitro and in vivo models. For instance, research on related sulfonamide derivatives indicated that they could affect cardiovascular functions by modulating perfusion pressure and coronary resistance.
Case Study: Cardiovascular Effects
A study conducted using an isolated rat heart model demonstrated that certain sulfonamide derivatives significantly decreased perfusion pressure and coronary resistance. The results suggested that these compounds might interact with calcium channels, influencing blood pressure regulation.
Table 2: Effects on Perfusion Pressure
| Compound Name | Effect on Perfusion Pressure | Coronary Resistance Change |
|---|---|---|
| This compound | Decreased | Significant decrease |
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Moderate decrease |
Research Findings
Research findings highlight the potential of this compound in various therapeutic areas:
- Antimicrobial Properties : Exhibits significant antibacterial activity against resistant strains such as MRSA.
- Cardiovascular Modulation : Influences coronary resistance and perfusion pressure, suggesting potential use in treating hypertension.
- Molecular Docking Studies : Computational studies indicate strong binding affinity to key enzymes involved in metabolic pathways.
Q & A
Q. How can researchers optimize the synthesis of 4-methoxy-N-(3-{[(oxolan-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key steps include:
- Coupling Reactions : Use oxalyl chloride or similar reagents to activate sulfonamide intermediates, as seen in quinoxaline derivative syntheses .
- Temperature and Solvent Selection : Maintain temperatures below 180°C to avoid decomposition (common in sulfonamide syntheses) and use polar aprotic solvents like DMSO or dioxane for improved solubility .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) effectively isolates the compound, as demonstrated in multi-step quinoxaline syntheses .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C-NMR : Analyze aromatic proton environments (δ 3.8–8.0 ppm for methoxy, sulfonamide, and quinoxaline protons) and carbon shifts (e.g., δ 55–130 ppm for heterocyclic carbons) .
- FTIR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~3400 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (e.g., C₂₀H₂₁N₃O₄S) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s inhibitory effects on specific kinases or enzymes?
Methodological Answer:
- Target Selection : Prioritize kinases with structural homology to quinoxaline-binding enzymes (e.g., tyrosine kinases) based on computational docking studies .
- Assay Design : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays to measure inhibition kinetics. Precedent exists for quinoxaline derivatives in kinase inhibition assays .
- Control Experiments : Compare with known inhibitors (e.g., staurosporine) and validate specificity using kinase profiling panels .
Q. How can contradictory data on the compound’s antioxidant vs. pro-oxidant activity be resolved?
Methodological Answer:
- Dose-Dependent Studies : Test across a wide concentration range (e.g., 1–100 µM) to identify biphasic effects, as observed in similar quinoxaline derivatives .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-free vs. cellular systems to distinguish direct radical scavenging from metabolic activation .
- Redox Profiling : Pair with electrochemical analysis (cyclic voltammetry) to correlate redox potential with biological activity .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Refine with molecular dynamics (MD) simulations to assess stability .
- Pharmacophore Mapping : Identify critical motifs (e.g., sulfonamide oxygen as hydrogen bond acceptors) using tools like LigandScout .
- QSAR Models : Train models on quinoxaline derivative datasets to predict IC₅₀ values for novel targets .
Q. How can structural modifications to the oxolane (tetrahydrofuran) substituent enhance pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute oxolane with morpholine or piperidine rings to improve solubility, as seen in related sulfonamide compounds .
- Metabolic Stability Assays : Incubate with liver microsomes to identify oxidation-prone sites (e.g., oxolane methylene groups). Introduce fluorine or methyl groups to block metabolism .
- LogP Optimization : Adjust substituent polarity (e.g., adding hydroxyl groups) to balance membrane permeability and aqueous solubility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
Methodological Answer:
- Cell Line Profiling : Test across panels with varying expression of putative targets (e.g., overexpress vs. knockout models of specific kinases) .
- Mechanistic Studies : Combine RNA sequencing and proteomics to identify off-target pathways (e.g., apoptosis vs. autophagy) that may explain variability .
- Culture Conditions : Standardize oxygen levels and serum concentrations, as oxidative stress responses can skew cytotoxicity results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
